3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
“3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with ethoxyphenyl and fluorobenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one” typically involves the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl or fluorobenzyl groups.
Reduction: Reduction reactions could target the triazine core or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituent groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological activities.
Medicine
In medicine, derivatives of triazine compounds are often explored for their therapeutic potential. This compound could be studied for its efficacy and safety as a drug candidate.
Industry
In industry, triazine derivatives are used in the production of dyes, resins, and agrochemicals. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of “3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound might interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazine: A simpler triazine derivative with different substituents.
6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one: A similar compound with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
The unique combination of ethoxyphenyl and fluorobenzyl groups in “3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine class. This compound exhibits notable biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound, including the triazine ring and specific substituents, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H19FN2O4 with a molecular weight of approximately 458.5 g/mol. The structure includes a 1,2,4-triazine core substituted with an ethoxyphenyl amino group and a fluorobenzyl moiety.
Property | Value |
---|---|
Molecular Formula | C22H19FN2O4 |
Molecular Weight | 458.5 g/mol |
CAS Number | 894684-28-7 |
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The presence of the triazine ring is known to interact with various biological targets, which may include kinases implicated in cancer cell proliferation and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against several human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 4.42 ± 2.93 |
A549 (Lung Adenocarcinoma) | 9.89 ± 1.77 |
HT-29 (Colon Cancer) | Not specified |
In comparative studies, this compound exhibited better or comparable activity than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as a lead compound for further development in cancer therapy .
Mechanistic Insights
The mechanism of action appears to involve the modulation of kinase activity and disruption of signaling pathways critical for cancer cell survival. Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound .
Case Studies
Case Study 1: Antiproliferative Evaluation
In a systematic evaluation of various triazine derivatives, it was found that compounds structurally related to this compound exhibited diverse biological activities. The study utilized the MTT assay across multiple cancer cell lines to assess cytotoxicity and proliferation inhibition.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications on the phenyl rings significantly impacted biological activity. For example, the introduction of electron-withdrawing groups enhanced potency against certain cancer lines while maintaining selectivity .
Properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-16-6-4-3-5-14(16)20-18-21-17(24)15(22-23-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNOLMPOZTWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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